4-Fluoro-7-methyl-indan-1-one
Overview
Description
4-Fluoro-7-methyl-indan-1-one is an organic compound belonging to the indanone family Indanones are bicyclic compounds that consist of a benzene ring fused to a cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-7-methyl-indan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-fluoro-2-methylbenzene with succinic anhydride, followed by cyclization to form the indanone structure. The reaction typically requires a Lewis acid catalyst such as aluminum chloride and is carried out under anhydrous conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis and high-intensity ultrasound has also been explored to enhance reaction rates and reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-7-methyl-indan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products:
Oxidation: Formation of 4-fluoro-7-methyl-indan-1-carboxylic acid.
Reduction: Formation of 4-fluoro-7-methyl-indan-1-ol.
Substitution: Formation of 4-amino-7-methyl-indan-1-one or 4-thio-7-methyl-indan-1-one, depending on the nucleophile used
Scientific Research Applications
4-Fluoro-7-methyl-indan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of drugs targeting neurological disorders and cancer.
Industry: It is used in the production of agrochemicals, dyes, and fragrances
Mechanism of Action
The mechanism of action of 4-Fluoro-7-methyl-indan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also modulate receptor activity by interacting with binding sites on the receptor proteins, influencing cellular signaling pathways .
Comparison with Similar Compounds
4-Fluoro-1-indanone: Lacks the methyl group at the 7th position, resulting in different chemical reactivity and biological activity.
7-Methyl-1-indanone: Lacks the fluorine atom at the 4th position, affecting its electronic properties and reactivity.
4-Chloro-7-methyl-indan-1-one:
Uniqueness: 4-Fluoro-7-methyl-indan-1-one is unique due to the combined presence of both fluorine and methyl substituents, which impart distinct electronic and steric effects. These effects influence its reactivity, making it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
4-fluoro-7-methyl-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c1-6-2-4-8(11)7-3-5-9(12)10(6)7/h2,4H,3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJUVTOVTUCHSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464666 | |
Record name | 4-Fluoro-7-methyl-indan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
828267-45-4 | |
Record name | 4-Fluoro-7-methyl-indan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.